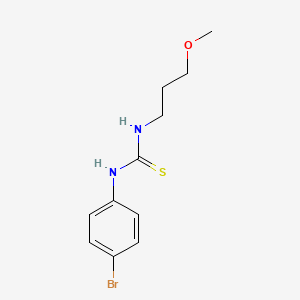
1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol, also known as timolol, is a non-selective beta-adrenergic receptor blocker. It is commonly used to treat conditions such as hypertension, angina, and glaucoma.
Wirkmechanismus
Timolol works by blocking the beta-adrenergic receptors in the body, which are responsible for regulating heart rate, blood pressure, and other physiological functions. By blocking these receptors, 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol reduces the effects of adrenaline and other stress hormones, leading to a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
Timolol has been shown to have a number of biochemical and physiological effects on the body. It can cause a decrease in heart rate, blood pressure, and cardiac output, as well as a decrease in the production of renin and aldosterone. It can also cause bronchoconstriction in patients with asthma and chronic obstructive pulmonary disease.
Vorteile Und Einschränkungen Für Laborexperimente
Timolol has a number of advantages and limitations when used in lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for investigating the beta-adrenergic receptor system. However, its non-selective nature can also make it difficult to study specific receptor subtypes, and its effects on other physiological systems can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol. One area of interest is the development of more selective beta-adrenergic receptor blockers, which could provide more targeted therapies with fewer side effects. Another area of interest is the investigation of 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol's potential use in the treatment of other medical conditions, such as anxiety disorders and migraines. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol on the body.
Synthesemethoden
Timolol can be synthesized through a multistep process involving the reaction of 2-chloro-5-methylphenol with 2-methyl-1H-benzimidazole to form 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol. This intermediate is then reacted with isopropylamine to form the final product, 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol.
Wissenschaftliche Forschungsanwendungen
Timolol has been extensively studied for its therapeutic potential in various medical conditions. It has been shown to be effective in reducing intraocular pressure in patients with glaucoma, as well as in the treatment of hypertension and angina. Additionally, it has been investigated for its potential use in the treatment of migraines and anxiety disorders.
Eigenschaften
IUPAC Name |
1-(2-chloro-5-methylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12-7-8-15(19)18(9-12)23-11-14(22)10-21-13(2)20-16-5-3-4-6-17(16)21/h3-9,14,22H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPRQQRGDIPOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CN2C(=NC3=CC=CC=C32)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![butyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5090903.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B5090917.png)
![3-butoxy-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5090924.png)
![methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5090928.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5090933.png)
![2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5090936.png)
![6-{3-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5090944.png)
![4-methyl-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5090951.png)

![3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B5090966.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide](/img/structure/B5090989.png)

![7-(2,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091018.png)
